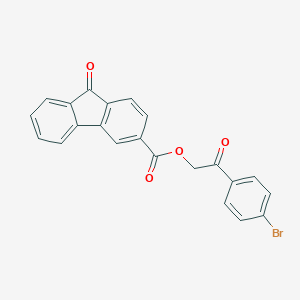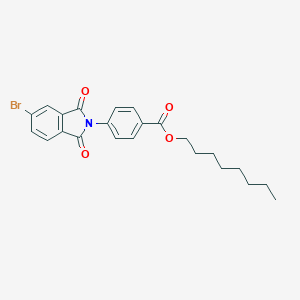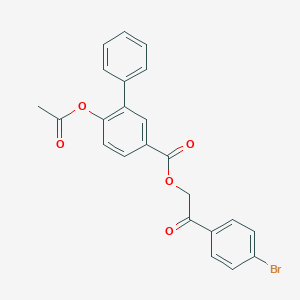
2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and nitro functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-methoxyphenylacetic acid with 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole-2-acetic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-yl acetate.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic and ester functional groups may also contribute to its binding affinity with target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- N-(2-methoxyphenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Uniqueness
2-(4-methoxyphenyl)-2-oxoethyl {4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ester linkage and nitro group make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C19H14N2O8 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C19H14N2O8/c1-28-12-7-5-11(6-8-12)15(22)10-29-16(23)9-20-18(24)13-3-2-4-14(21(26)27)17(13)19(20)25/h2-8H,9-10H2,1H3 |
InChI Key |
ISWGWUJDDUAJJL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B340157.png)
![Butyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B340158.png)


![8-[(4-Chlorophenyl)methoxy]quinoline](/img/structure/B340161.png)
![2-Cyclohexyl-4-[(phenylsulfonyl)oxy]phenyl benzenesulfonate](/img/structure/B340166.png)

